h-d-天冬酰胺酸甲酯

描述

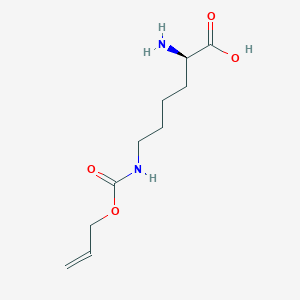

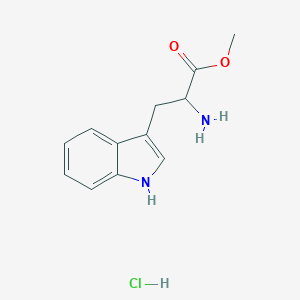

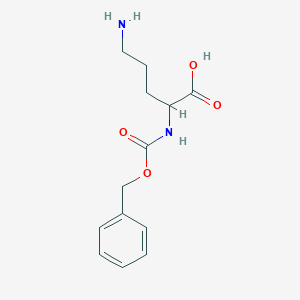

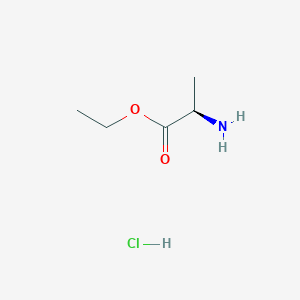

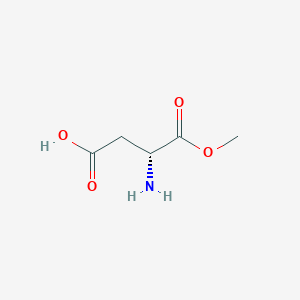

H-D-Asp-ome, also known as D-Aspartic acid α methyl ester, is an aspartic acid derivative . It is used as an intermediate for pharmaceutical and chemical research .

Molecular Structure Analysis

The molecular formula of H-D-Asp-ome is C5H9NO4, with an average mass of 147.129 Da and a mono-isotopic mass of 147.053162 Da .

Chemical Reactions Analysis

The isomerization of aspartic acid, which is a common non-enzymatic post-translational modification in proteins, proceeds through the formation of a cyclic succinimide intermediate . This process has been studied for decades and is similar to the deamidation of asparagine .

Physical And Chemical Properties Analysis

H-D-Asp-ome has a density of 1.3±0.1 g/cm3, a boiling point of 301.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .

科学研究应用

Aspartame Production

- Scientific Field : Industrial Biotechnology

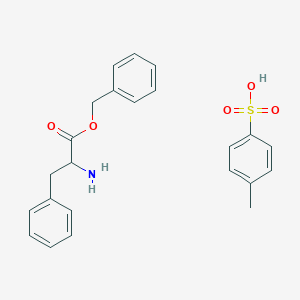

- Application Summary : Aspartame is a low-calorie sweetener that is 180-200 times sweeter than sucrose . It is produced from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .

- Methods of Application : The production involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine. This is followed by the chemical transformation of α-L-aspartyl-L-phenylalanine β-methylester to α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl .

- Results or Outcomes : This novel route for aspartame production simplifies the manufacturing process and potentially increases the total production yields .

Amino Acid Derivatization

- Scientific Field : Medicinal Chemistry

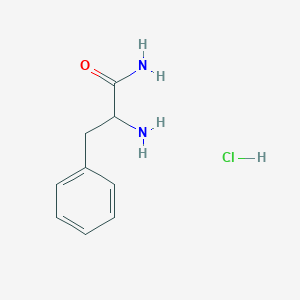

- Application Summary : The C-terminus carboxylic acid of amino acids usually needs to be protected, typically as a methyl ester, for modifications .

- Methods of Application : Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups. Therefore, orthogonal conditions that permit selective deprotection of esters are needed to create SPPS-ready amino acids .

- Results or Outcomes : The development of mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group has been explored and optimized for a broad scope of amino esters .

未来方向

The current knowledge about hDASPO is shedding light on the molecular mechanisms underlying the modulation of D-aspartate levels in human tissues. This is pushing novel, targeted therapeutic strategies . It has been proposed that dysfunction in NMDA receptor-mediated neurotransmission is caused by disrupted D-aspartate metabolism in the nervous system during the onset of various disorders (such as schizophrenia). Therefore, the design of suitable hDASPO inhibitors aimed at increasing D-aspartate levels represents a novel and useful form of therapy .

属性

IUPAC Name |

(3R)-3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427209 | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

h-d-Asp-ome | |

CAS RN |

65414-78-0 | |

| Record name | 1-Methyl hydrogen D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。